

A Comparative Analysis of Water Absorption Capacity: Polyacrylic Acid vs. Polyacrylamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Acrylic Acid**

Cat. No.: **B147446**

[Get Quote](#)

In the realm of hydrophilic polymers, **polyacrylic acid** (PAA) and polyacrylamide (PAM) stand out for their exceptional water-absorbing capabilities, forming the backbone of the superabsorbent polymer (SAP) industry. While both are acrylic-based polymers, their distinct chemical structures dictate significant differences in their water absorption mechanisms, capacities, and sensitivities to environmental conditions. This guide provides a detailed comparison of their performance, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in selecting the appropriate polymer for their specific application.

Fundamental Principles of Water Absorption

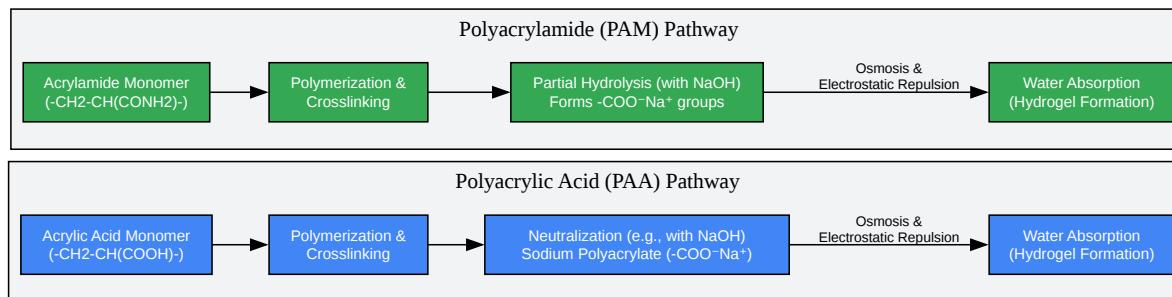
The remarkable ability of these polymers to absorb and retain vast quantities of water stems from the presence of hydrophilic functional groups within their crosslinked, three-dimensional networks. The process is primarily driven by osmosis and electrostatic interactions.

Polyacrylic Acid (PAA): The Anionic Powerhouse

The water absorption mechanism of PAA is rooted in its carboxylic acid (-COOH) functional groups.^[1] In its neutralized form, typically as sodium polyacrylate, these groups become carboxylates (-COO⁻Na⁺).^[2] When exposed to water, two key events unfold:

- Ionization and Osmotic Pressure: The sodium ions (Na⁺) dissociate from the polymer backbone, creating a high concentration of ions within the polymer network relative to the

external aqueous environment. This concentration gradient generates a powerful osmotic pressure, driving water molecules into the polymer matrix to achieve equilibrium.[3]


- Electrostatic Repulsion: The now negatively charged carboxylate groups along the polymer chains repel each other.[3][4] This electrostatic repulsion forces the polymer chains to uncoil and expand, creating more volume within the network to accommodate the influx of water.[3][4]

The absorption process is a delicate balance; the crosslinks in the polymer network provide structural integrity, preventing the polymer from dissolving and allowing it to swell into a hydrogel.[3][5]

Polyacrylamide (PAM): The Role of Hydrolysis

Pure, non-ionic polyacrylamide possesses amide (-CONH₂) groups. While these groups are hydrophilic and can form hydrogen bonds with water, PAM itself is not a superabsorbent polymer.[6] Its water absorption capacity is relatively low.[6]

To transform PAM into a superabsorbent, it must undergo partial hydrolysis (saponification), typically with a base like sodium hydroxide (NaOH).[6][7] This chemical modification converts some of the amide groups into carboxylate groups, effectively creating a copolymer of acrylamide and **acrylic acid** (poly(acrylamide-co-acrylic acid)).[8][9] The resulting hydrolyzed PAM absorbs water via the same osmotic pressure and electrostatic repulsion mechanisms as PAA, driven by the newly introduced carboxylate groups.[6][7] The degree of hydrolysis is a critical parameter, directly influencing the final water absorbency.[6]

[Click to download full resolution via product page](#)

Caption: Transformation pathways of monomers to water-absorbing hydrogels.

Comparative Performance: Experimental Insights

The theoretical water absorption capacity of PAA and hydrolyzed PAM is influenced by numerous factors. Understanding these variables is crucial for predicting performance in real-world applications.

Key Performance Metrics:

- **Water Absorbency (Swelling Capacity):** The maximum amount of liquid a polymer can absorb, typically expressed as grams of liquid per gram of dry polymer (g/g).
- **Absorbency Under Load (AUL):** The water absorbency of the polymer under a specific pressure, a critical parameter for applications like diapers and sanitary products.[10][11]
- **Rate of Absorption:** How quickly the polymer absorbs liquid to reach its equilibrium swelling capacity.

Influence of Environmental Factors:

- a) **Ionic Strength (Salinity):**

The presence of electrolytes (salts) in the aqueous solution drastically reduces the water absorption capacity of both polymers.[12][13] This "salt poisoning" effect occurs because the external cations (e.g., Na^+ , Ca^{2+} , Mg^{2+}) shield the negative charges of the carboxylate groups on the polymer chains. This charge screening reduces the electrostatic repulsion between the chains, diminishing the driving force for network expansion.[10] Furthermore, the increased ionic concentration of the external solution lowers the osmotic pressure difference between the polymer interior and the exterior, further hindering water ingress.[10][12]

Divalent and trivalent cations (like Mg^{2+} and Ca^{2+}) have a more pronounced negative effect on absorbency than monovalent cations (like Na^+) due to their stronger charge-shielding ability. [12][14]

b) pH of the Medium:

The swelling capacity of both polymers is highly pH-dependent.[12][15][16]

- In acidic conditions (low pH): The carboxylate groups ($-\text{COO}^-$) become protonated to form carboxylic acid groups ($-\text{COOH}$).[15][16] This neutralizes the negative charges, eliminating the electrostatic repulsion needed for chain expansion and leading to a significant decrease in water absorbency.[15][16]
- In neutral to moderately alkaline conditions (pH 6-10): The carboxylic acid groups are ionized, maximizing electrostatic repulsion and, consequently, water absorption.[14][15]
- In highly alkaline conditions (high pH): The high concentration of external cations (e.g., Na^+ from NaOH) can lead to a charge screening effect, similar to that seen with salts, which can cause a decrease in swelling.[15]

c) Crosslink Density:

The concentration of the cross-linking agent used during polymerization is a critical synthesis parameter.

- Low Crosslink Density: Results in a polymer network with longer, more flexible chains that can expand more freely, leading to higher water absorbency. However, the resulting hydrogel will have lower mechanical strength (gel strength) and may become gelatinous and weak.

- **High Crosslink Density:** Creates a more rigid and tightly bound network. This restricts the expansion of the polymer chains, leading to lower overall water absorbency but a much stronger and more stable hydrogel.[6] This is particularly important for achieving high Absorbency Under Load (AUL).[10]

Comparative Data Summary

The following table synthesizes typical water absorption values reported in the literature. It is important to note that these values can vary significantly based on the specific synthesis conditions (e.g., initiator, cross-linker concentration, neutralization degree) and measurement methods.

Polymer Type	Condition	Typical Water Absorbency (g/g)	Key Influencing Factors
Sodium Polyacrylate (PAA-Na)	Deionized Water	500 - 1500+[13][17] [12]	Degree of neutralization, crosslink density[3]
0.9% NaCl Solution	40 - 100[12][15]	High sensitivity to cations[12]	
Hydrolyzed Polyacrylamide (H-PAM)	Deionized Water	500 - 1000+[6][7]	Degree of hydrolysis, crosslink density[6]
0.9% NaCl Solution	50 - 120[10][15]	Sensitivity to cations, but can be tailored by copolymer ratio	
Non-Hydrolyzed Polyacrylamide	Deionized Water	< 100[6]	Lacks ionic groups for osmotic drive

Note: Copolymers of **acrylic acid** and acrylamide can be synthesized directly to achieve a spectrum of properties between PAA and H-PAM. For instance, a study on poly(**acrylic acid**-co-acrylamide) composites reported absorbency of 724 g/g in distilled water and 98 g/g in 0.9 wt% NaCl solution.[15]

Experimental Protocol: Measuring Water Absorption Capacity

To ensure reliable and reproducible data, standardized testing methods are paramount. The "tea bag method" is a widely accepted and straightforward technique for determining the free swell capacity of superabsorbent polymers.[18]

Objective: To determine the gravimetric water absorption capacity of a superabsorbent polymer in a given liquid (e.g., deionized water, 0.9% NaCl solution).

Materials:

- Superabsorbent polymer (PAA or PAM) powder, sieved to a consistent particle size (e.g., >60 μm).[19]
- Testing liquid (Deionized water or 0.9% w/v NaCl solution).
- Heat-sealable tea bags (approx. 10 x 10 cm).
- Analytical balance (readable to 0.001 g).
- 2000 mL beaker.
- Stopwatch.
- Drying oven.

Caption: Standardized workflow for measuring water absorption capacity.

Step-by-Step Procedure:

- **Conditioning:** Ensure the polymer sample and testing liquid have been conditioned at a standard temperature (e.g., $23 \pm 2^\circ\text{C}$) for at least 24 hours prior to the test.[19]
- **Sample Preparation:**
 - Accurately weigh an empty tea bag (W_{bag}).

- Place approximately 0.200 g of the dry SAP sample into the tea bag.[19]
- Record the precise weight of the dry SAP (W_dry).
- Seal the tea bag securely.

- Immersion:

 - Fill a 2000 mL beaker with 1000 mL of the testing liquid.
 - Gently immerse the tea bag containing the sample into the liquid, ensuring it is fully submerged. Start the stopwatch.

- Swelling Period:

 - Allow the sample to swell for a predetermined period. A common duration is 60 minutes to approach equilibrium.[19] Ensure the tea bag does not touch the bottom or sides of the beaker.

- Draining and Weighing:

 - After the swelling period, carefully remove the tea bag from the beaker.
 - Hang it by a corner for 10 minutes to allow non-absorbed, excess liquid to drain away.
 - Immediately weigh the wet tea bag containing the swollen gel (W_wet).

- Calculation:

 - The water absorption capacity (Q) is calculated in grams per gram (g/g) using the following formula:

$$Q \text{ (g/g)} = [W_{\text{wet}} - (W_{\text{bag}} + W_{\text{dry}})] / W_{\text{dry}}$$

- Replicates and Reporting:
- Perform the test in triplicate to ensure accuracy and report the average value and standard deviation.

Causality and Self-Validation:

- Why use a tea bag? The porous material allows the testing liquid to freely enter while containing the swollen hydrogel, preventing loss of material.
- Why a large volume of liquid? Using a significant excess of liquid (1 L for 0.2 g of SAP) ensures that the absorption is not limited by the availability of the fluid.
- Why hang for a fixed time? The standardized draining period is crucial for reproducibility. It aims to remove interstitial water (water trapped between gel particles) without applying external pressure that could de-swell the polymer.
- Trustworthiness: By controlling variables such as temperature, particle size, immersion time, and draining procedure, this protocol provides a self-validating system where results can be reliably compared across different samples and laboratories.

Conclusion and Application Outlook

Both **polyacrylic acid** and hydrolyzed polyacrylamide are exceptional superabsorbent polymers, but their optimal applications differ based on their nuanced properties.

- **Polyacrylic Acid** (and its salts) is the most widely used SAP, dominating markets like disposable hygiene products due to its high absorption capacity in deionized water and cost-effective synthesis.[11][20] However, its pronounced sensitivity to salinity can be a limitation in certain environments.
- Polyacrylamide (hydrolyzed or as a copolymer) offers greater versatility. By controlling the degree of hydrolysis or the monomer ratio in AA/AM copolymers, its properties can be finely tuned.[8] This makes it suitable for a broader range of applications, including agriculture (as a soil conditioner to improve water retention), wastewater treatment (as a flocculant), and in the oil and gas industry.[14][21][22] Copolymers can be designed to offer improved performance in saline environments compared to PAA homopolymers.[15]

Ultimately, the choice between PAA and PAM is not about which is universally "better," but which is better suited for the specific chemical and physical environment of the intended application. A thorough understanding of the principles outlined in this guide, validated by standardized experimental testing, is essential for making an informed decision.

References

- Experimental Synthesis of Polyacrylic-Type Superabsorbent Polymer and Analysis of Its Internal Curing Performances. (n.d.). Google Scholar.
- Structural Modifications of Sodium Polyacrylate-Polyacrylamide to Enhance Its Water Absorption R
- The Manufacturing Process Of Super Absorbent Polymer. (2022).
- The Synthesis of a Superabsorbent Polymer. (1987).
- How Does **Polyacrylic Acid** Polymer Absorb W
- Testing Method for Water Absorption. (n.d.).
- Superabsorbent polymer composites derived from **Polyacrylic acid**: Design and synthesis, characterization, and swelling capacities. (2018).
- Up-Scalable Synthesis of High Porous Superabsorbent Polymer via Alkaline Hydrolysis of Acrylamide using Microwave Irradiation. (2015). Journal of Materials and Environmental Science. [\[Link\]](#)
- Synthesis of Poly (Acrylamide-co-**Acrylic Acid**) based Superabsorbent Hydrogels: Study of Network Parameters and Swelling Behaviour. (2012). Taylor & Francis Online. [\[Link\]](#)
- Preparation of poly(sodium acrylate-co-acrylamide) superabsorbent copolymer. (2013). arXiv. [\[Link\]](#)
- Slow Release and Water Retention Performance of Poly(**acrylic acid**-co-acrylamide)/Fulvic Acid/Oil Shale Semicoke Superabsorbent Composites. (2018). PMC - NIH. [\[Link\]](#)
- Studies on Water Absorbency of Polyacrylamide Hydrogels. (2013). David Publishing. [\[Link\]](#)
- Fluid absorption capacity of polyacrylamide and poly(acrylamide-co-**acrylic acid**) hydrogels. (2019).
- Poly(**acrylic acid**-co-acrylamide)
- Polyacrylamides and Poly(**Acrylic Acids**). (2004).
- Water absorption and retention properties of poly (**acrylic acid**-acrylamide). (2010).
- Research Advances in Superabsorbent Polymers. (2023). PMC - NIH. [\[Link\]](#)
- Testing superabsorbent polymer (SAP) sorption properties prior to implementation in concrete. (2017). Glasgow Caledonian University. [\[Link\]](#)
- Sodium polyacryl
- Water absorption, retention and the swelling characteristics of cassava starch grafted with **Polyacrylic acid**. (2014). University of Groningen. [\[Link\]](#)
- Superabsorbent Polymer Gels based on Polyaspartic Acid and **Polyacrylic Acid**. (2016). Semantic Scholar. [\[Link\]](#)
- Water super absorbents based on copolymers of acrylamide with sodium acrylate. (2002).
- Experimental Investigation of the Different Polyacrylamide Dosages on Soil Water Movement under Brackish Water Infiltr

- Enhanced Water Absorbency and Water Retention Rate for Superabsorbent Polymer via Porous Calcium Carbonate Crosslinking. (2023). PMC - NIH. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. m.youtube.com [m.youtube.com]
- 2. Sodium polyacrylate - Wikipedia [en.wikipedia.org]
- 3. pure.rug.nl [pure.rug.nl]
- 4. Poly(acrylic acid-co-acrylamide)/Polyacrylamide pIPNs/Magnetite Composite Hydrogels: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. davidpublisher.com [davidpublisher.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. arxiv.org [arxiv.org]
- 10. mdpi.com [mdpi.com]
- 11. The Manufacturing Process Of moisture adsorbing polymers [socochem.com]
- 12. Experimental Synthesis of Polyacrylic-Type Superabsorbent Polymer and Analysis of Its Internal Curing Performances [techscience.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Slow Release and Water Retention Performance of Poly(acrylic acid-co-acrylamide)/Fulvic Acid/Oil Shale Semicoke Superabsorbent Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhanced Water Absorbency and Water Retention Rate for Superabsorbent Polymer via Porous Calcium Carbonate Crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Polyacrylic Acid (PAA), PAA Polymer. Cas No.:9003 01 4 - IROWATER [irowater.com]

- 18. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 19. ptacts.uspto.gov [ptacts.uspto.gov]
- 20. Research Advances in Superabsorbent Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Analysis of Water Absorption Capacity: Polyacrylic Acid vs. Polyacrylamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147446#comparing-the-water-absorption-capacity-of-polyacrylic-acid-and-polyacrylamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com